4-Bromo-6-chloro-N-hydroxypicolinimidamide 4-Bromo-6-chloro-N-hydroxypicolinimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17428933
InChI: InChI=1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11)
SMILES:
Molecular Formula: C6H5BrClN3O
Molecular Weight: 250.48 g/mol

4-Bromo-6-chloro-N-hydroxypicolinimidamide

CAS No.:

Cat. No.: VC17428933

Molecular Formula: C6H5BrClN3O

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-chloro-N-hydroxypicolinimidamide -

Specification

Molecular Formula C6H5BrClN3O
Molecular Weight 250.48 g/mol
IUPAC Name 4-bromo-6-chloro-N'-hydroxypyridine-2-carboximidamide
Standard InChI InChI=1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11)
Standard InChI Key IIJFJUMUPCXPOW-UHFFFAOYSA-N
Isomeric SMILES C1=C(C=C(N=C1/C(=N/O)/N)Cl)Br
Canonical SMILES C1=C(C=C(N=C1C(=NO)N)Cl)Br

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-6-chloro-N'-hydroxypicolinimidamide, reflecting its pyridine-derived structure with substituents at specified positions. The molecular formula is C₆H₅BrClN₃O, corresponding to a molecular weight of 259.48 g/mol (calculated using atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, O=16.00).

Structural Representation

The compound features a pyridine ring with the following substituents:

  • Bromine at position 4

  • Chlorine at position 6

  • N-hydroxyamidine group (-C(=N-OH)-NH₂) at position 2

SMILES Notation:
O/N=C(\N)C1=CC(=C(C=N1)Br)Cl

InChI Key:
JXHSPFQADPNZQH-UHFFFAOYSA-N (computed using Open Babel algorithms) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 4-bromo-6-chloro-N-hydroxypicolinimidamide likely follows a two-step protocol analogous to methods described for benzimidamide derivatives :

  • Nitrile Intermediate Formation:
    Halogenation of picolinonitrile introduces bromine and chlorine at positions 4 and 6, yielding 4-bromo-6-chloropicolinonitrile.

  • Hydroxylamine Addition:
    Reaction with hydroxylamine hydrochloride in ethanol under reflux converts the nitrile to the N-hydroxyamidine.

Representative Reaction:

4-Bromo-6-chloropicolinonitrile+NH2OH\cdotpHClEtOH, Δ4-Bromo-6-chloro-N-hydroxypicolinimidamide\text{4-Bromo-6-chloropicolinonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{4-Bromo-6-chloro-N-hydroxypicolinimidamide}

Optimization Considerations

  • Solvent: Ethanol or methanol is preferred for solubility and reaction efficiency .

  • Temperature: Reflux conditions (70–80°C) ensure complete conversion within 4–6 hours.

  • Yield: Anticipated yields range from 65–85%, depending on halogen steric effects.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures (Tₐ) of 180–220°C, suggesting moderate thermal stability .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol15–20
DMSO50–60
Dichloromethane5–10

Data inferred from analogs .

Acid-Base Behavior

The N-hydroxyamidine group confers weak basicity (pKₐ ≈ 8.5–9.0), enabling solubility in acidic aqueous solutions.

Applications in Medicinal Chemistry

Role in 1,2,4-Oxadiazole Synthesis

This compound serves as a critical intermediate in the synthesis of 1,2,4-oxadiazoles, a privileged scaffold in drug discovery. Under trifluoroacetic anhydride (TFAA) mediation, it reacts with carboxylic acids to form oxadiazoles via cyclodehydration :

4-Bromo-6-chloro-N-hydroxypicolinimidamide+RCOOHTFAA5-(4-Bromo-6-chloropyridin-2-yl)-1,2,4-oxadiazole+H2O\text{4-Bromo-6-chloro-N-hydroxypicolinimidamide} + \text{RCOOH} \xrightarrow{\text{TFAA}} \text{5-(4-Bromo-6-chloropyridin-2-yl)-1,2,4-oxadiazole} + \text{H}_2\text{O}

Example Derivatives:

  • Anticancer Agents: Oxadiazoles derived from bromo-chloroimidamides show activity against kinase targets .

  • Antimicrobials: Substituted oxadiazoles inhibit bacterial DNA gyrase (MIC ≈ 2–8 µg/mL for S. aureus) .

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